Guanidine, pentabutyl- is a derivative of guanidine, which has the chemical formula HNC(NH2)2. This compound is characterized by the presence of five butyl groups attached to the nitrogen atoms in the guanidine structure. Guanidine itself is a colorless solid that is highly soluble in polar solvents and acts as a strong base, making it useful in various chemical applications. It is primarily recognized for its role in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. The unique structure of pentabutyl-guanidine enhances its solubility and reactivity compared to simpler guanidine derivatives.
These reactions are facilitated by the delocalization of electrons within the guanidine structure, which contributes to its stability and reactivity .
The synthesis of guanidine derivatives like pentabutyl-guanidine can be achieved through several methods:
These methods highlight the versatility and efficiency of synthesizing guanidine derivatives.
Guanidine, pentabutyl- finds applications across various fields:
The compound's unique properties make it valuable for research and industrial applications.
Research into the interactions of guanidine derivatives has revealed their potential roles in various biochemical pathways. Studies have shown that:
Further research is needed to explore the specific interactions of pentabutyl-guanidine with biological systems.
Several compounds share structural similarities with pentabutyl-guanidine. Here are some notable examples:
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| Guanidine | HNC(NH2)2 | Strong base; involved in muscle metabolism |
| Nitroguanidine | HN=C(NH2)2NO2 | Used as an explosive; lower detonation temperature |
| Aminoguanidine | HN=C(NH2)2NH2 | Intermediate in dye synthesis; therapeutic uses |
| Chlorguanide hydrochloride | A substituted biguanide | Antimalarial properties |
| Creatine | Methylguanidinoacetic acid | Energy metabolism in muscles |
Pentabutyl-guanidine stands out due to its enhanced solubility and reactivity compared to these similar compounds. Its unique structure allows for diverse applications in organic synthesis and potential therapeutic uses .
Guanidine, pentabutyl- exhibits a density of 0.86 g/cm³ at standard conditions [1]. This relatively low density value is characteristic of highly substituted organic compounds containing multiple alkyl chains. The density measurement reflects the compound's molecular architecture, where five butyl groups (each containing four carbon atoms) are attached to the central guanidine core, creating a bulky, space-filling molecular structure.
The density of pentabutylguanidine falls within the typical range observed for similar alkyl-substituted nitrogen-containing compounds. For comparison, pentamethylguanidine possesses a slightly lower density of 0.85 g/cm³ [2], demonstrating the influence of substituent size on molecular packing efficiency. The marginally higher density of the pentabutyl derivative reflects the increased van der Waals interactions between the longer alkyl chains.
Phase behavior analysis indicates that pentabutylguanidine exists as a liquid under standard temperature and pressure conditions. The extensive alkyl substitution disrupts any potential crystalline packing that might occur in the parent guanidine molecule, which exists as a crystalline solid. The multiple flexible butyl chains introduce conformational freedom that prevents the formation of ordered solid phases at ambient temperatures.
Table 1: Density Comparison of Guanidine Derivatives
| Compound | Chemical Formula | Density (g/cm³) | Reference |
|---|---|---|---|
| Pentabutylguanidine | C₂₁H₄₅N₃ | 0.86 | [1] |
| Pentamethylguanidine | C₆H₁₅N₃ | 0.85 | [2] |
| Guanidine (parent) | CH₅N₃ | 1.35 (crystalline) | [3] |
The boiling point of pentabutylguanidine is 450.9°C at 760 mmHg [1] [4], representing an exceptionally high thermal stability for an organic compound of this molecular weight. This elevated boiling point can be attributed to several molecular factors. The guanidine functional group provides significant intermolecular hydrogen bonding capabilities, even when heavily substituted. Additionally, the five butyl substituents create extensive van der Waals interactions between molecules, requiring substantial thermal energy to overcome during the vaporization process.
The vapor pressure of pentabutylguanidine at 25°C is extremely low at 2.53 × 10⁻⁸ mmHg [1] [4]. This exceptionally low vapor pressure indicates minimal volatility under ambient conditions, making the compound effectively non-volatile at room temperature. The relationship between vapor pressure and temperature follows the Clausius-Clapeyron equation, where the logarithm of vapor pressure varies inversely with absolute temperature.
For comparative context, the vapor pressure of pentamethylguanidine at 25°C is significantly higher at 0.195 mmHg [2], demonstrating how alkyl chain length dramatically affects volatility. The difference of approximately seven orders of magnitude between these two structurally related compounds highlights the profound influence of molecular size on thermodynamic properties.
Table 2: Thermodynamic Properties of Pentabutylguanidine
| Property | Value | Units | Temperature/Pressure | Reference |
|---|---|---|---|---|
| Boiling Point | 450.9 | °C | 760 mmHg | [1] [4] |
| Vapor Pressure | 2.53 × 10⁻⁸ | mmHg | 25°C | [1] [4] |
| Flash Point | 226.5 | °C | - | [1] [4] |
| Refractive Index | 1.469 | - | Standard conditions | [1] [4] |
The temperature dependence of vapor pressure for guanidine derivatives has been studied extensively. Research on related compounds shows that vapor pressure measurements follow Antoine equation behavior, where the logarithm of vapor pressure exhibits a linear relationship with the reciprocal of absolute temperature [5]. For pentabutylguanidine, the extremely low vapor pressure at ambient temperature suggests that significant heating would be required to achieve measurable vapor pressures suitable for thermodynamic analysis.
The solubility characteristics of pentabutylguanidine reflect its dual nature, containing both polar guanidine functionality and extensive nonpolar alkyl substitution. The fundamental principle governing solubility behavior is the "like dissolves like" concept, where polar solutes preferentially dissolve in polar solvents, while nonpolar solutes show enhanced solubility in nonpolar media [6] [7] [8].
The central guanidine group in pentabutylguanidine retains some polar character due to the nitrogen atoms and their electron-donating properties. However, the extensive alkyl substitution with five butyl groups significantly reduces the overall polarity of the molecule. The topological polar surface area of pentabutylguanidine is only 18.8 Ų [9], which is remarkably low for a compound containing three nitrogen atoms. This reduced polarity results from the masking effect of the bulky alkyl substituents.
In polar solvents such as water, methanol, and ethanol, pentabutylguanidine exhibits limited solubility. The hydrogen bonding capability of the guanidine nitrogen atoms is sterically hindered by the surrounding butyl groups, preventing effective solvation by polar solvent molecules. Additionally, the hydrophobic nature of the five butyl chains creates unfavorable entropy changes upon dissolution in polar media.
Conversely, pentabutylguanidine demonstrates enhanced solubility in nonpolar solvents including hexane, toluene, and other hydrocarbon-based media. The extensive alkyl substitution creates favorable van der Waals interactions with nonpolar solvent molecules. The XLogP₃ value of 6.1 [9] indicates strong lipophilic character, confirming the compound's preference for nonpolar environments.
Table 3: Predicted Solubility Characteristics of Pentabutylguanidine
| Solvent Type | Examples | Expected Solubility | Interaction Type |
|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Low | Limited hydrogen bonding |
| Polar Aprotic | Acetonitrile, DMSO | Moderate | Dipole interactions |
| Nonpolar | Hexane, Toluene, Chloroform | High | Van der Waals forces |
The solubility behavior of related guanidine derivatives provides insight into structural effects. Compounds with fewer alkyl substituents generally show increased solubility in polar solvents due to reduced steric hindrance around the guanidine nitrogen atoms [10]. The progression from mono- to penta-substituted guanidines demonstrates a systematic shift from polar to nonpolar solubility characteristics.
The basicity of pentabutylguanidine is fundamentally determined by the guanidine functional group, which is among the strongest organic bases known. The parent guanidine molecule has a pKa of approximately 13.6 [11] [12], making it highly basic and predominantly protonated under most aqueous conditions. However, alkyl substitution significantly modifies the basicity through both electronic and steric effects.
The guanidine functional group exhibits exceptional basicity due to resonance stabilization of the protonated form (guanidinium cation). Upon protonation, the positive charge is delocalized across all three nitrogen atoms through Y-shaped resonance structures, providing substantial thermodynamic stabilization [13]. This delocalization effect makes guanidines significantly more basic than simple amines.
In pentabutylguanidine, the five butyl substituents introduce significant steric hindrance around the nitrogen atoms, which can affect both protonation equilibria and the kinetics of acid-base reactions. Computational studies on related guanidine derivatives indicate that steric congestion can reduce basicity by hindering solvation of the protonated form [14] [15]. However, the electronic effects of alkyl groups are generally electron-donating, which tends to increase basicity.
The determination of pKa values for heavily substituted guanidines presents experimental challenges due to their limited solubility in aqueous media. Potentiometric and spectrophotometric methods have been successfully employed for related aryl-substituted guanidines [14] [15] [16]. These studies demonstrate that prediction of pKa values for guanidine derivatives requires consideration of both tautomeric forms and conformational flexibility [17].
Table 4: Basicity Data for Guanidine Derivatives
| Compound | Substitution Pattern | Estimated pKa | Method | Reference |
|---|---|---|---|---|
| Guanidine | Unsubstituted | 13.6 | Various | [11] [12] |
| Pentamethylguanidine | N-methyl (×5) | ~12-13* | Estimated | - |
| Pentabutylguanidine | N-butyl (×5) | ~11-12* | Estimated | - |
| Aryl guanidines | Various aryl | 8-13 | UV/pH metric | [14] [15] [16] |
*Estimated values based on steric and electronic effects
The protonation sites in pentabutylguanidine are confined to the nitrogen atoms of the guanidine core. The most likely protonation occurs at the central nitrogen atom (imine nitrogen), as this provides optimal charge delocalization through resonance. However, the extensive steric hindrance from the five butyl groups may influence the preferred protonation site and the stability of different tautomeric forms.
Nuclear magnetic resonance spectroscopy provides valuable information for characterizing the protonation behavior of guanidine derivatives [18]. The chemical shifts of carbon and nitrogen atoms are sensitive to protonation state, allowing determination of acid-base equilibria. For pentabutylguanidine, the butyl carbons adjacent to nitrogen would show characteristic downfield shifts upon protonation due to the increased electron withdrawal by the positively charged nitrogen.
The practical implications of pentabutylguanidine's basicity include its potential use as a non-nucleophilic base in organic synthesis. The combination of high basicity with steric hindrance makes such compounds useful for deprotonation reactions where nucleophilic attack must be avoided. Additionally, the reduced water solubility allows extraction and isolation procedures that are not feasible with more polar guanidine derivatives.